1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848489
InChI: InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3
SMILES:
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol

CAS No.:

Cat. No.: VC15848489

Molecular Formula: C17H20N2O

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol -

Specification

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
IUPAC Name 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-ol
Standard InChI InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3
Standard InChI Key ACGHYFFLYRNEAF-UHFFFAOYSA-N
Canonical SMILES CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)O

Introduction

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a complex organic compound that combines an indoline moiety with a pyridine ring, showcasing potential pharmacological properties. Its molecular formula and weight are not explicitly provided in the available sources, but it is classified as a heterocyclic compound due to its structure, which includes both indoline and pyridine rings. These rings are known for their diverse biological activities, making this compound significant in medicinal chemistry and drug discovery.

Structural Characteristics

The compound features a unique structural arrangement with an indoline group attached to a pyridine ring at the 6-position, and a propanol moiety linked at the 3-position of the pyridine ring. This arrangement contributes to its chemical properties and potential biological activities. The presence of both indoline and pyridine rings suggests that it may exhibit a range of biological effects due to the diverse pharmacological profiles associated with these heterocyclic systems.

Synthesis and Characterization

The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol typically involves careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of the synthesized compound.

Potential Applications

While specific applications of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol are not detailed in the available literature, compounds with similar structures often exhibit potential therapeutic properties. The integration of indoline and pyridine rings may confer unique biological activities, making it a candidate for further research in medicinal chemistry.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-olIndoline and pyridine ringsPotential pharmacological properties
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amineSimilar structure with an amine group instead of alcoholDifferent functional group, potential for different biological activity
1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-oneFeatures a benzyloxy group and a propanone moietyExhibits antimicrobial and anticancer properties

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